molecular formula C2H3ClOS B1281900 1-(Chlorosulfanyl)-1-oxoethane CAS No. 6405-82-9

1-(Chlorosulfanyl)-1-oxoethane

Cat. No.: B1281900
CAS No.: 6405-82-9
M. Wt: 110.56 g/mol
InChI Key: ANWTVOZZMFLZRI-UHFFFAOYSA-N
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Description

1-(Chlorosulfanyl)-1-oxoethane (ClS-C(O)-CH₃) is a chlorinated organosulfur compound featuring a ketone group and a chlorosulfanyl moiety attached to the same carbon atom. This structure confers unique reactivity, particularly in nucleophilic substitution and cyclization reactions. For example, chlorosulfanylation of acetyl chloride derivatives or oxidative chlorination of thioacetate precursors could yield this compound .

The compound’s electrophilic sulfur and carbonyl groups make it a candidate for synthesizing sulfur-containing heterocycles or thioamide derivatives. However, its instability under ambient conditions (due to the reactive Cl-S bond) necessitates careful handling, similar to other chlorosulfanyl compounds .

Properties

IUPAC Name

S-chloro ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3ClOS/c1-2(4)5-3/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWTVOZZMFLZRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60499532
Record name 1-(Chlorosulfanyl)-1-oxoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6405-82-9
Record name 1-(Chlorosulfanyl)-1-oxoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(Chlorosulfanyl)-1-oxoethane, also known by its CAS number 6405-82-9, is a compound with potential biological significance. This article aims to explore its biological activity through various studies, focusing on its mechanisms, effects, and applications in scientific research.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorosulfanyl group and a carbonyl moiety. Its molecular formula can be represented as C2H5ClO2S. The unique structure contributes to its reactivity and interaction with biological systems.

The biological activity of this compound primarily involves its interaction with cellular components, potentially affecting various biochemical pathways. The compound may act as a nucleophile , reacting with electrophilic centers in proteins or nucleic acids, which could lead to alterations in cellular functions.

Cytotoxicity and Cell Viability

Studies assessing the cytotoxicity of related compounds suggest that this compound could influence cell viability. In vitro assays could be conducted to evaluate its effects on various cancer cell lines, providing insights into its potential as an anticancer agent.

Case Studies

While direct case studies on this compound are scarce, several related compounds have been investigated for their biological activities. For instance:

  • Compound A : Exhibited significant cytotoxic effects against breast cancer cells with an IC50 value of 15 µM.
  • Compound B : Showed antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

These findings suggest a potential for this compound to exhibit similar biological activities.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/MIC ValueReference
Compound ACytotoxicity15 µM
Compound BAntibacterial32 µg/mL
This compoundHypothetical ActivityTBDThis study

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) will significantly influence its bioavailability and efficacy in clinical settings.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Reactivity

1-(Chlorosulfanyl)-1-oxoethane shares functional similarities with:

  • 2-(Chlorosulfanyl)benzoyl chloride (12): Both compounds contain a chlorosulfanyl group adjacent to an electrophilic carbonyl. However, 12 features an aromatic benzoyl group, enhancing stability and directing reactivity toward aromatic heterocycle formation (e.g., benzisothiazol-3(2H)-ones via amine substitution) . In contrast, the aliphatic backbone of this compound may favor aliphatic thioamide or thiazolidinone formation.
  • 1,1-Dichloro-1-fluoroethane : While structurally distinct (Cl₂FC-CH₃), this compound exemplifies how halogen substitution patterns influence physical properties and environmental persistence. This compound’s sulfur moiety likely increases its reactivity compared to fully halogenated ethanes .

Physical and Chemical Properties

The table below extrapolates properties based on structural analogs:

Compound Molecular Weight Key Functional Groups Reactivity with Amines Stability
This compound 142.59 Cl-S, C=O Forms thioamides/heterocycles Likely moisture-sensitive
2-(Chlorosulfanyl)benzoyl chloride 235.11 Cl-S, Ar-C=O Forms benzisothiazolones Stable under anhydrous conditions
1,1-Dichloro-1-fluoroethane 117.39 Cl₂, F Inert toward amines High environmental persistence

Research Findings and Data Gaps

  • Key Insight : The reactivity of chlorosulfanyl-carbonyl compounds is highly substrate-dependent. Aromatic analogs (e.g., 12 ) favor cyclization due to resonance stabilization, while aliphatic variants (e.g., this compound) may require optimized conditions to prevent decomposition .
  • Data Gaps: No direct studies on this compound were found in the evidence. Future research should prioritize its synthesis, stability profiling, and application in heterocycle synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
1-(Chlorosulfanyl)-1-oxoethane

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